molecular formula C25H19F2N3O3S B2376455 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide CAS No. 866350-14-3

2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2376455
CAS No.: 866350-14-3
M. Wt: 479.5
InChI Key: ULCFLGQQMRIXKX-UHFFFAOYSA-N
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Description

2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an imidazole ring, and a difluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Imidazole Ring: The imidazole ring is formed by the condensation of an aldehyde with an amine and a nitrile in the presence of an acid catalyst.

    Coupling Reactions: The benzodioxole and imidazole intermediates are then coupled using a thiol reagent to form the sulfanyl linkage.

    Acetamide Formation: The final step involves the acylation of the coupled product with 2,5-difluorophenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the difluorophenylacetamide moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives, altered acetamide moieties.

    Substitution: Halogenated or functionalized aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Pharmacology: It can be used in the study of receptor-ligand interactions and enzyme inhibition.

    Materials Science: The compound’s electronic properties may be exploited in the development of organic semiconductors or photovoltaic materials.

    Biology: It can serve as a probe in biochemical assays to study cellular processes.

Mechanism of Action

The mechanism of action of 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is likely to involve multiple pathways:

    Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: It could modulate signaling pathways, such as those involved in cell proliferation or apoptosis, by binding to receptors or inhibiting key enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide stands out due to its combination of a benzodioxole ring, an imidazole ring, and a difluorophenylacetamide moiety. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O3S/c1-15-2-6-18(7-3-15)30-12-21(16-4-9-22-23(10-16)33-14-32-22)29-25(30)34-13-24(31)28-20-11-17(26)5-8-19(20)27/h2-12H,13-14H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCFLGQQMRIXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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